molecular formula C8H7ClF3NO B13112990 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride

Katalognummer: B13112990
Molekulargewicht: 225.59 g/mol
InChI-Schlüssel: LQZLZBILDFPQHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to an ethanone backbone, with an amino group positioned on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride typically involves the reaction of 3-aminophenyl compounds with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride
  • 1-(3-Aminophenyl)-2,2,2-trifluoroethanol
  • 1-(3-Aminophenyl)-2,2,2-trifluoropropan-1-one hydrochloride

Uniqueness: 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7ClF3NO

Molekulargewicht

225.59 g/mol

IUPAC-Name

1-(3-aminophenyl)-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7(13)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H

InChI-Schlüssel

LQZLZBILDFPQHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N)C(=O)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.